

Application Notes and Protocols: Zinc Borate in Fire-Retardant Coatings

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Compound of Interest

Compound Name: *Borate*

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These application notes provide a comprehensive overview of the use of zinc **borate** as a fire retardant in various coating formulations. This document details the mechanisms of action, synergistic effects with other retardants, and includes detailed experimental protocols for evaluating the efficacy of these coatings.

Introduction to Zinc Borate in Fire-Retardant Coatings

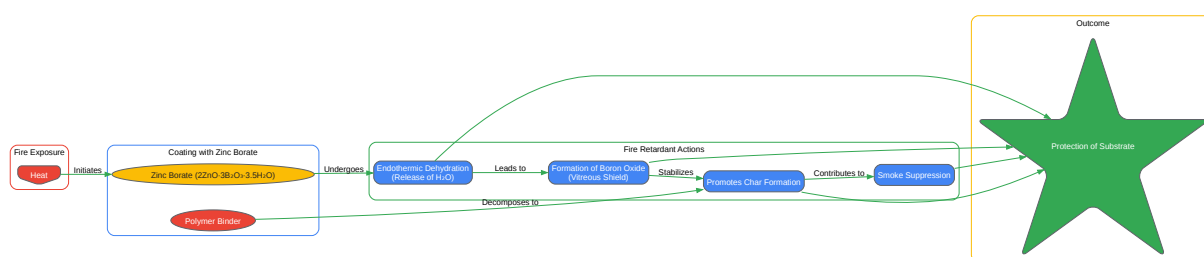
Zinc **borate** is a versatile, inorganic compound utilized as a flame retardant, smoke suppressant, and afterglow inhibitor in a variety of polymer and coating systems.^[1] It is commercially available in several forms, with the most common being $2\text{ZnO} \cdot 3\text{B}_2\text{O}_3 \cdot 3.5\text{H}_2\text{O}$, which is valued for its high dehydration temperature ($>290^\circ\text{C}$), making it suitable for a wide range of processing conditions.^[1] Zinc **borate** can be used in both halogen-based and halogen-free fire-retardant systems and often exhibits synergistic effects when combined with other fire retardants.^{[2][3]}

Mechanism of Fire Retardancy

The fire-retardant action of zinc **borate** in coatings is a multi-step process that occurs as the material is exposed to heat:

- **Endothermic Dehydration:** Upon heating, hydrated zinc **borate** releases water molecules. This is an endothermic process that absorbs heat, thereby cooling the substrate and slowing down the pyrolysis of the polymeric binder in the coating. The released water vapor also dilutes the concentration of flammable gases and oxygen in the immediate vicinity of the fire. [\[4\]](#)[\[5\]](#)
- **Formation of a Vitreous Protective Layer:** Following dehydration, zinc **borate** forms a glassy layer of boron oxide on the surface of the coating.[\[4\]](#) This vitreous shield acts as a physical barrier, insulating the underlying material from heat and oxygen, which are essential for combustion.[\[4\]](#)[\[5\]](#)
- **Char Promotion:** Zinc **borate** acts as a fluxing agent, promoting the formation of a stable, insulating char layer from the thermal decomposition of the coating's binder.[\[2\]](#)[\[4\]](#) This char layer further restricts the transfer of heat and flammable volatiles to the substrate. In synergistic systems, for instance with ammonium polyphosphate, zinc **borate** can enhance the formation of a more compact and thermally stable char.[\[6\]](#)
- **Smoke Suppression:** By promoting char formation and creating a protective glassy layer, zinc **borate** reduces the release of volatile organic compounds that contribute to smoke formation, thereby improving visibility during a fire.[\[4\]](#)[\[5\]](#)

Below is a diagram illustrating the fire-retardant mechanism of zinc **borate**.



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Fire-Retardant Mechanism of Zinc **Borate**

Synergistic Effects

Zinc **borate** is often used in combination with other fire retardants to enhance the overall performance of the coating. This synergistic effect can lead to improved fire resistance at lower total additive loadings.[5][7][8]

- With Antimony Trioxide (Sb_2O_3): In halogen-containing systems, zinc **borate** can partially or fully replace antimony trioxide. It works synergistically with halogen compounds to promote

charring and create a protective glassy layer.[2]

- With Aluminum Trihydrate (ATH) and Magnesium Hydroxide (MDH): Zinc **borate** enhances the performance of metal hydroxides by promoting the formation of a harder, more stable char. The combination leads to reduced heat release rates and smoke generation.[9]
- With Phosphorus-Based Retardants (e.g., Ammonium Polyphosphate - APP): In intumescent coatings, zinc **borate** works with APP to form a more compact and thermally stable char structure, improving the coating's insulating properties.[6][9] The combination can lead to significant improvements in Limiting Oxygen Index (LOI) values and UL-94 ratings.[10][11]

Quantitative Data on Fire-Retardant Performance

The effectiveness of zinc **borate** in fire-retardant coatings is quantified using various standard tests. The following tables summarize representative data from studies on different coating systems.

Table 1: Thermogravimetric Analysis (TGA) of Intumescent Coatings with Zinc **Borate**[12]

Coating Formulation	T10% (°C)	T50% (°C)	Char Residue at 600°C (%)	Char Residue at 800°C (%)
IFR Control (No ZB)	321	415	25.3	1.2
IFR + 2% ZB (2-5 µm)	335	428	38.1	30.1
IFR + 6% ZB (2-5 µm)	342	435	40.2	32.5
IFR + 12% ZB (2-5 µm)	348	441	42.5	35.8

IFR: Intumescent Fire Retardant (APP/PER/MEL system) ZB: Zinc **Borate**

Table 2: Cone Calorimetry Data for Intumescent Coatings with Zinc **Borate**

Coating Formulation	Time to Ignition (s)	Peak Heat Release Rate (kW/m ²)	Total Heat Release (MJ/m ²)	Total Smoke Production (m ² /m ²)
IFR Control (No ZB)	35	250	105	1250
IFR + 2% ZB (2-5 µm)	42	180	16.2	287
IFR + 6% ZB (2-5 µm)	45	165	15.8	265
IFR + 12% ZB (2-5 µm)	48	150	15.1	240

Table 3: Limiting Oxygen Index (LOI) and UL-94 Ratings for Polypropylene Composites with IFR and Zinc **Borate**[\[10\]](#)[\[11\]](#)

Formulation	LOI (%)	UL-94 Rating
Pure LLDPE	19.3	-
LLDPE + 25% IFR	26.5	V-1
LLDPE + 25% IFR + 5% ZB	28.7	V-0
PP/IFR	27.1	V-1
PP/IFR + 1% ZB	30.7	V-0

LLDPE: Linear Low-Density Polyethylene PP: Polypropylene IFR: Intumescent Fire Retardant

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of fire-retardant coatings containing zinc **borate**.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and char-forming ability of the coating.

Apparatus: Thermogravimetric Analyzer

Procedure:

- A small sample of the cured coating (typically 5-10 mg) is placed in a sample pan (e.g., platinum or alumina).
- The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).
- The analysis is conducted under a controlled atmosphere, typically nitrogen or air, with a constant flow rate (e.g., 50-100 mL/min).
- The weight loss of the sample is recorded as a function of temperature.
- Data to be recorded includes the onset temperature of decomposition, the temperature of maximum weight loss rate (from the derivative thermogravimetric curve, DTG), and the percentage of char residue at various temperatures.[\[13\]](#)

Limiting Oxygen Index (LOI) Test (ASTM D2863)

Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support flaming combustion of the coated material.[\[2\]](#)[\[4\]](#)[\[14\]](#)

Apparatus: LOI Test Apparatus

Procedure:

- A test specimen of the substrate coated with the fire-retardant formulation is prepared to standard dimensions (e.g., for self-supporting plastics, 70-150 mm long, 6.5 ± 0.5 mm wide, and 3.0 ± 0.5 mm thick).[\[15\]](#)
- The specimen is mounted vertically in a glass chimney.
- A mixture of oxygen and nitrogen is introduced into the bottom of the chimney at a specified flow rate.

- The top edge of the specimen is ignited with a flame.
- The oxygen concentration is varied, and the burning behavior is observed. The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the flame is sustained for a specified period or burns a specified length of the specimen.[\[2\]](#)[\[14\]](#)

UL-94 Vertical Burn Test

Objective: To classify the flammability of the coated material based on its burning time and dripping behavior.[\[7\]](#)[\[16\]](#)

Apparatus: UL-94 Test Chamber

Procedure:

- A coated specimen is held vertically with a clamp.
- A burner flame is applied to the bottom of the specimen for 10 seconds and then removed. The afterflame time is recorded.
- Immediately after the afterflame extinguishes, the flame is reapplied for another 10 seconds and then removed. The afterflame and afterglow times are recorded.
- A layer of cotton is placed below the specimen to observe if any dripping particles ignite it.
- The material is classified as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and whether flaming drips ignite the cotton.[\[17\]](#) A V-0 rating is the highest (most flame-retardant) classification in this series.[\[7\]](#)[\[17\]](#)

Cone Calorimetry (ASTM E1354)

Objective: To measure the heat release rate, smoke production, and other combustion parameters of the coating under a controlled heat flux.[\[1\]](#)[\[5\]](#)[\[13\]](#)

Apparatus: Cone Calorimeter

Procedure:

- A coated substrate specimen (typically 100 mm x 100 mm) is placed in a horizontal orientation below a conical radiant heater.[18]
- The specimen is exposed to a specific heat flux (e.g., 35 kW/m² or 50 kW/m²).[18]
- A spark igniter is used to ignite the gases evolved from the decomposing sample.
- The combustion products are collected by an exhaust hood, and the oxygen concentration, carbon monoxide, carbon dioxide, and smoke density are continuously measured.
- The heat release rate is calculated based on the principle of oxygen consumption.[13]
- Key parameters recorded include time to ignition, peak heat release rate (pHRR), total heat release (THR), and total smoke production (TSP).[19]

Experimental Workflow

The following diagram outlines a typical workflow for the evaluation of fire-retardant coatings containing zinc **borate**.



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Experimental Workflow for Evaluation

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